
TbAMP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TbAMP, also known as Trypanosoma brucei adenylate kinase-M1 isoform, is an enzyme that plays a crucial role in the metabolism of Trypanosoma brucei, the causative agent of African sleeping sickness. TbAMP is an important target for drug development due to its essential role in the survival of the parasite.
Mechanism Of Action
TbAMP catalyzes the conversion of ATP to ADP and AMP. This reaction is essential for the production of energy in the parasite. Inhibition of TbAMP activity leads to a decrease in ATP levels, which ultimately leads to the death of the parasite.
Biochemical and Physiological Effects:
Inhibition of TbAMP activity leads to a decrease in ATP levels, which affects the energy metabolism of the parasite. This ultimately leads to the death of the parasite. In addition, TbAMP has also been shown to play a role in the regulation of the cell cycle in the parasite.
Advantages And Limitations For Lab Experiments
The advantages of studying TbAMP in the laboratory include its essential role in the survival of the parasite, making it a promising drug target. In addition, recombinant DNA technology allows for the production of large quantities of the protein, which facilitates its study. However, one limitation of studying TbAMP is the lack of a suitable animal model for African sleeping sickness, which makes it difficult to study the efficacy of potential drugs targeting TbAMP in vivo.
Future Directions
For the study of TbAMP include the development of high-throughput screening assays to identify potential inhibitors of TbAMP activity. In addition, the development of animal models for African sleeping sickness will facilitate the study of the efficacy of potential drugs targeting TbAMP in vivo. Finally, further studies are needed to elucidate the role of TbAMP in the regulation of energy metabolism and cell cycle in the parasite.
Synthesis Methods
TbAMP can be synthesized using recombinant DNA technology. The gene encoding TbAMP can be cloned into a plasmid vector and expressed in a suitable host organism, such as Escherichia coli. The expressed protein can then be purified using chromatography techniques.
Scientific Research Applications
TbAMP has been extensively studied as a potential drug target for the treatment of African sleeping sickness. Several studies have shown that inhibition of TbAMP activity leads to the death of the parasite, making it a promising target for drug development. In addition, TbAMP has also been studied for its role in the regulation of energy metabolism in the parasite.
properties
CAS RN |
114550-26-4 |
|---|---|
Product Name |
TbAMP |
Molecular Formula |
C28H49N10O15P |
Molecular Weight |
796.7 g/mol |
IUPAC Name |
[4-amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C28H49N10O15P/c29-3-12-11(40)2-10(32)27(49-12)51-21-8(30)1-9(31)22(20(21)44)52-28-23(15(33)17(41)13(4-39)50-28)53-54(45,46)47-5-14-18(42)19(43)26(48-14)38-7-37-16-24(34)35-6-36-25(16)38/h6-15,17-23,26-28,39-44H,1-5,29-33H2,(H,45,46)(H2,34,35,36) |
InChI Key |
RHQLHNATZATWNZ-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)OC6C(CC(C(O6)CN)O)N)N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)OC6C(CC(C(O6)CN)O)N)N |
synonyms |
2''-(adenosine-5'-phosphoryl)tobramycin TbAMP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





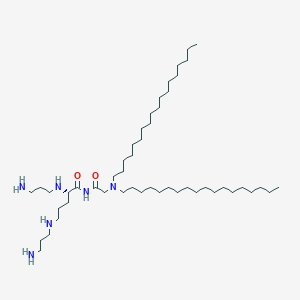

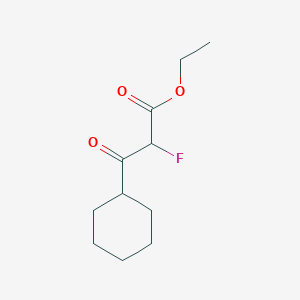
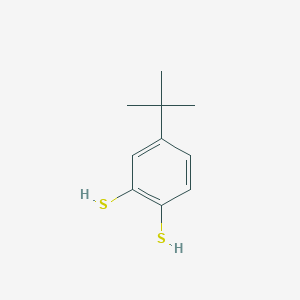
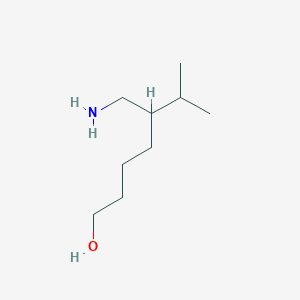
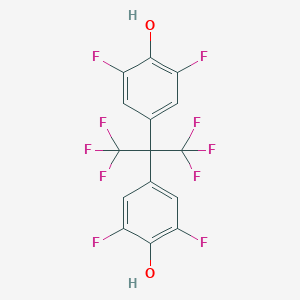




![2-Bromoimidazo[1,2-a]pyridine](/img/structure/B39627.png)
![(3S,7aR)-3-(propan-2-yl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B39628.png)